molecular formula ClH4NO B093119 Hydroxylamine-d3 deuteriochloride CAS No. 15588-23-5

Hydroxylamine-d3 deuteriochloride

Cat. No. B093119
CAS RN: 15588-23-5
M. Wt: 73.51 g/mol
InChI Key: WTDHULULXKLSOZ-MUONFQNCSA-N
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Patent
US05723667

Procedure details

163 g (1 mole) 93.5% trimethylpyruvic acid sodium salt and 69.5 g (1 mole) hydroxylamine hydrochloride were dissolved at 40° C. in 450 ml water. The product crystallized out during slow cooling under agitation. After 1.5 h agitation in an ice bath the crystals were filtered off, washed with 150 ml ice water, dried in a vacuum at 60° C., and then further dried in a vacuum desiccator over phosphorus pentaoxide to constant weight. 117.8 g trimethylpyruvic acid oxime (81% yield) in the form of colorless crystals were obtained.
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
69.5 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[CH3:2][C:3]([CH3:10])([CH3:9])[C:4](=O)[C:5]([O-:7])=[O:6].Cl.[NH2:12][OH:13]>O>[CH3:2][C:3]([CH3:10])([CH3:9])[C:4](=[N:12][OH:13])[C:5]([OH:7])=[O:6] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
163 g
Type
reactant
Smiles
[Na+].CC(C(C(=O)[O-])=O)(C)C
Name
Quantity
69.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product crystallized out
TEMPERATURE
Type
TEMPERATURE
Details
during slow cooling under agitation
FILTRATION
Type
FILTRATION
Details
After 1.5 h agitation in an ice bath the crystals were filtered off
Duration
1.5 h
WASH
Type
WASH
Details
washed with 150 ml ice water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum at 60° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
further dried in a vacuum desiccator over phosphorus pentaoxide to constant weight

Outcomes

Product
Name
Type
product
Smiles
CC(C(C(=O)O)=NO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 117.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.